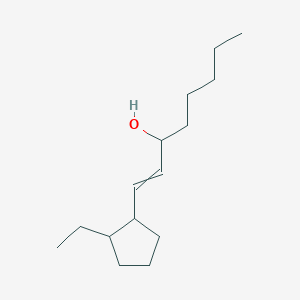
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL is an organic compound with a unique structure that combines a cyclopentyl ring with an ethyl substituent and an octenol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethylcyclopentyl)oct-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl bromide to form 2-ethylcyclopentanone. This intermediate is then subjected to a Grignard reaction with oct-1-en-3-yl magnesium bromide to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: This compound has been studied for its potential role in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique olfactory properties.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylcyclopentyl)oct-1-EN-3-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL can be compared with other similar compounds, such as oct-1-en-3-ol and pent-1-en-3-ol. These compounds share structural similarities but differ in their specific substituents and chain lengths.
Oct-1-en-3-ol: Known for its role in marine algae as a stress response molecule, it has applications in ecological studies and environmental monitoring.
Pent-1-en-3-ol: Used in flavorings and fragrances, it has a shorter carbon chain compared to this compound, leading to different olfactory properties.
The uniqueness of this compound lies in its combination of a cyclopentyl ring with an ethyl substituent and an octenol chain, providing distinct chemical and physical properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
60134-91-0 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
1-(2-ethylcyclopentyl)oct-1-en-3-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-10-15(16)12-11-14-9-7-8-13(14)4-2/h11-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZHHNAWZVDZEGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC1CCCC1CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

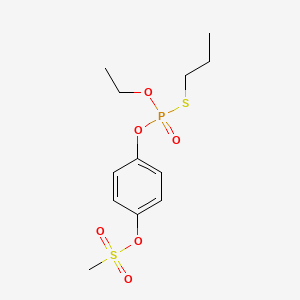
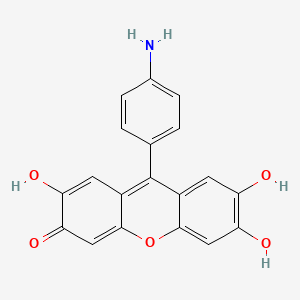
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
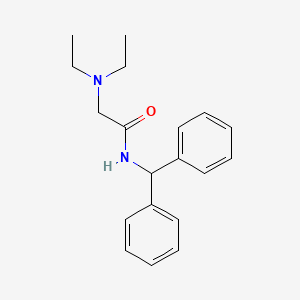
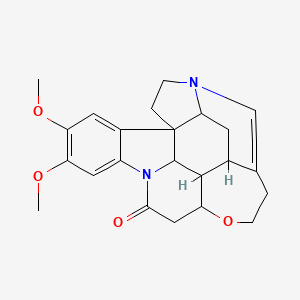
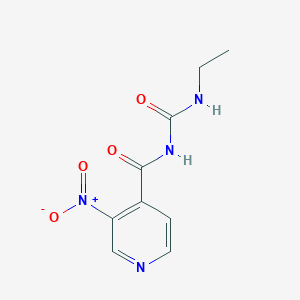
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
